

history and discovery of substituted mandelic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

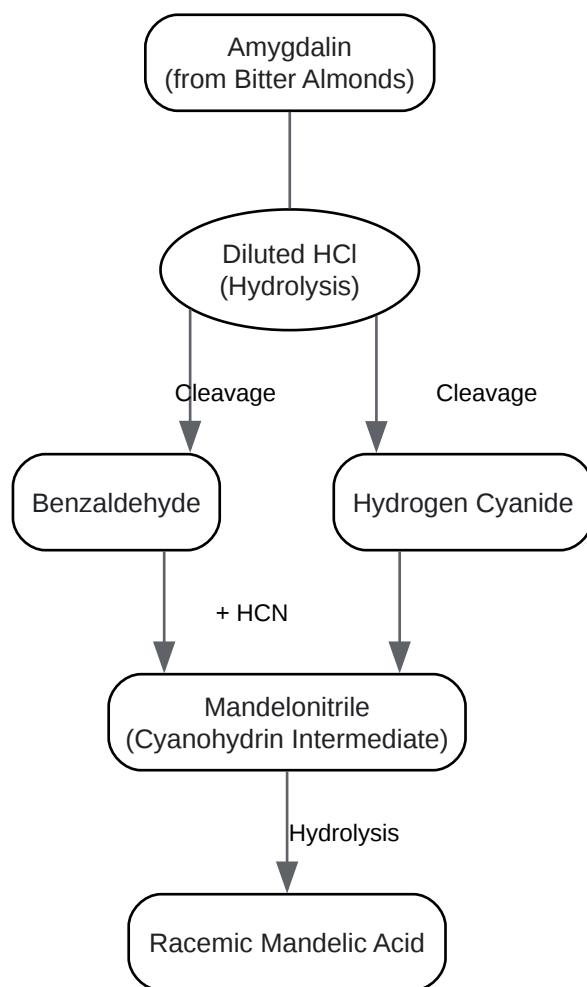
Compound Name: *4-Bromomandelic acid*

Cat. No.: *B039784*

[Get Quote](#)

An In-depth Technical Guide to the History and Discovery of Substituted Mandelic Acids

Abstract


Mandelic acid, first isolated in 1831 from bitter almonds, has evolved from a chemical curiosity into a foundational scaffold in modern organic and medicinal chemistry.^{[1][2]} This aromatic α -hydroxy acid's unique structure, combining a stereogenic center with a modifiable aromatic ring and a reactive carboxylic acid group, provides a rare convergence of chemical reactivity and stereochemical control.^{[1][3][4]} This guide charts the historical trajectory of substituted mandelic acids, from the initial characterization of the parent molecule to the early 20th-century explorations of halogenated derivatives and the subsequent "chiral revolution" that unlocked their vast potential as precursors to life-saving pharmaceuticals. We will examine the causality behind key experimental choices, detail core synthetic and resolution methodologies, and explore the structure-activity relationships that established this class of molecules as indispensable building blocks for researchers, scientists, and drug development professionals.

Part 1: The Genesis - Discovery of the Mandelic Acid Scaffold (1831)

The story of mandelic acid begins in 1831 with the German pharmacist Ferdinand Ludwig Winckler.^{[2][5]} While investigating amygdalin, a cyanogenic glycoside extracted from bitter almonds (*Prunus dulcis*), he subjected it to hydrolysis with diluted hydrochloric acid.^[2] This process cleaved the amygdalin into glucose, hydrogen cyanide, and benzaldehyde. In the

acidic medium, the benzaldehyde and hydrogen cyanide subsequently reacted to form a cyanohydrin (mandelonitrile), which was then hydrolyzed to the corresponding carboxylic acid. Winckler named the new compound "Mandel-Säure" (almond acid), derived from the German "Mandel" for almond, forever linking it to its natural source.[2][5]

This initial discovery yielded a racemic mixture—an equal blend of the (R)- and (S)-enantiomers—as the synthesis lacked any chiral influence.[2] For decades, mandelic acid remained primarily a subject of academic interest, a simple, accessible aromatic α -hydroxy acid.

[Click to download full resolution via product page](#)

Caption: Initial discovery of mandelic acid by Winckler in 1831.

Part 2: Early Explorations in Substitution (Late 19th - Mid-20th Century)

The true potential of the mandelic acid scaffold lay dormant until chemists began to explore modifications to its phenyl ring. The late 19th and early 20th centuries marked the beginning of systematic derivatization, driven by the desire to understand how substituents would alter the molecule's physical and chemical properties. This era was not yet focused on specific biological targets as we understand them today, but on fundamental structure-property relationship studies.

The most accessible modifications were electrophilic aromatic substitutions. Halogenation, in particular, provided a straightforward way to introduce new functionality.

- **Brominated Derivatives:** Early work on p-bromomandelic acid was documented in publications from as early as 1899 and 1920.^[6] These syntheses often started from a substituted acetophenone, which was brominated and then hydrolyzed—a robust, albeit multi-step, laboratory method.^[6]
- **Chlorinated Derivatives:** By 1931, a systematic study on the preparation and properties of various chloromandelic acids, their esters, and amides was published, indicating a mature level of interest in these compounds.^[7]

The scientific rationale for these early explorations was rooted in physical organic chemistry. By adding electron-withdrawing groups like halogens to the aromatic ring, chemists could predictably alter the acidity of the carboxylic acid and the reactivity of the hydroxyl group. This systematic tinkering laid the essential groundwork for the targeted drug design that would follow.

Part 3: The Rise of Biologically Significant Derivatives

As the 20th century progressed, the focus shifted from pure chemical exploration to biological function. Researchers began discovering substituted mandelic acids both as key metabolites in biological pathways and as crucial intermediates for synthesizing therapeutic agents.

A. Vanillylmandelic Acid (VMA): A Metabolic Biomarker A pivotal discovery was the identification of Vanillylmandelic Acid (VMA), or 4-hydroxy-3-methoxymandelic acid, as the major end-stage metabolite of the catecholamines epinephrine and norepinephrine.[\[8\]](#)[\[9\]](#) This finding transformed VMA into a critical clinical biomarker. Elevated levels of VMA in urine are indicative of tumors that secrete catecholamines, such as pheochromocytoma and, most notably, neuroblastoma in children.[\[9\]](#) The standard clinical assay for VMA provides a non-invasive window into specific metabolic dysfunctions.

B. Key Pharmaceutical Precursors The synthetic value of substituted mandelic acids became undeniable as the pharmaceutical industry matured. Specific substitution patterns on the phenyl ring were found to be ideal starting points for complex drug molecules.

Substituted Mandelic Acid	Substitution Pattern	Discovery / Application Significance
p-Hydroxymandelic Acid	4-hydroxy	A key precursor in the synthesis of the beta-blocker Atenolol, used to treat hypertension. [10] Its synthesis is typically achieved via the condensation of phenol and glyoxylic acid. [10] [11]
(R)-2-Chloromandelic Acid	2-chloro	An essential chiral building block for the blockbuster anti-platelet drug Clopidogrel (Plavix). [12] [13] The specific (R)-enantiomer is required for the drug's efficacy. [14]
Vanillylmandelic Acid (VMA)	4-hydroxy, 3-methoxy	End-stage metabolite of catecholamines, used as a biomarker for neuroblastomas. [8] [9] Also a chemical intermediate in the synthesis of artificial vanillin since the 1970s. [9]

Part 4: The Chiral Revolution & Modern Synthesis

The single most important evolution in the history of substituted mandelic acids was the recognition and mastery of their stereochemistry. The thalidomide tragedy of the 1960s, where one enantiomer of a drug was therapeutic while the other was teratogenic, created a paradigm shift in pharmaceutical development. It became critically understood that enantiomers could have drastically different biological activities.

For substituted mandelic acids, this "chiral revolution" unlocked their true value. It was discovered that specific enantiomers were required for different classes of drugs:

- (R)-Enantiomers: Serve as vital chiral synthons for semi-synthetic β -lactam antibiotics, including cephalosporins and penicillins, as well as certain anticancer and anti-obesity drugs. [\[1\]](#)[\[3\]](#)[\[4\]](#)
- (S)-Enantiomers: Are widely used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and deracoxib. [\[1\]](#)[\[3\]](#)[\[4\]](#)

This demand for enantiopure compounds drove the development of robust methods for separating racemic mixtures, a process known as chiral resolution. The most common industrial method is diastereomeric salt formation.

[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

The causality is elegant: by reacting the racemic acid with a single enantiomer of a chiral base (like an alkaloid or a synthetic amine), two diastereomeric salts are formed. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomers of the mandelic acid are liberated by acidification. While effective, this classical method is being supplemented by modern techniques like asymmetric synthesis and biocatalysis using engineered enzymes, which can generate the desired enantiomer directly.

[15]

Part 5: Core Methodologies

The protocols described below represent foundational techniques in the synthesis and purification of substituted mandelic acids. They are designed as self-validating systems where the outcome of each step can be verified by standard analytical methods (TLC, melting point, NMR, polarimetry).

Experimental Protocol 1: Synthesis of Racemic p-Hydroxymandelic Acid

This protocol is based on the well-established condensation of phenol with glyoxylic acid in an alkaline medium.[10][11]

Objective: To synthesize racemic p-hydroxymandelic acid.

Materials:

- Phenol (2.5 eq)
- Glyoxylic acid (1.0 eq)
- Sodium Hydroxide (2.5 eq)
- Deionized Water
- 6N Hydrochloric Acid

- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water under a nitrogen atmosphere.
- Addition of Reactants: To the alkaline solution, add phenol and stir until fully dissolved. Then, add the glyoxylic acid solution dropwise. Causality: The alkaline conditions deprotonate the phenol, forming the highly nucleophilic phenoxide ion, which is necessary to attack the electrophilic aldehyde carbon of glyoxylic acid.
- Reaction: Heat the mixture to 70-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~6.5 using 6N HCl. This will precipitate unreacted phenol if any remains.
- Workup - Extraction: Extract the aqueous solution with ethyl acetate to remove unreacted phenol and other non-polar impurities. Discard the organic layer.
- Workup - Acidification: Further acidify the aqueous layer to pH ~2 with 6N HCl. The p-hydroxymandelic acid product will precipitate as a solid. Causality: The product is soluble as its carboxylate salt in neutral/basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
- Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.
- Drying & Characterization: Dry the product under vacuum. Characterize the final product by melting point and NMR spectroscopy to confirm its identity and purity.

Experimental Protocol 2: General Workflow for Diastereomeric Resolution

Objective: To separate a racemic mixture of a substituted mandelic acid into its constituent enantiomers.

Materials:

- Racemic substituted mandelic acid (1.0 eq)
- Chiral resolving agent (e.g., (R)- α -phenylethylamine) (0.5-1.0 eq)
- Appropriate solvent (e.g., Methanol, Ethanol, Acetone)
- 6N Hydrochloric Acid

Procedure:

- Solvent Screening: Perform small-scale trials to identify a solvent in which the two diastereomeric salts exhibit a significant solubility difference.
- Salt Formation: Dissolve the racemic acid in the chosen solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent in a minimal amount of the same solvent. Add the base solution to the acid solution.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The less soluble diastereomeric salt should crystallize out. Causality: Slow cooling promotes the formation of larger, purer crystals, which is the basis of fractional crystallization.
- Isolation of First Diastereomer: Collect the crystals by vacuum filtration. The optical purity of the salt can be checked at this stage by liberating the acid from a small sample and measuring its optical rotation with a polarimeter. If necessary, recrystallize the salt to improve purity.
- Isolation of Second Diastereomer: Take the filtrate (mother liquor), which is now enriched in the more soluble diastereomeric salt. Evaporate the solvent. The residue can be treated to liberate the other enantiomer, or it may be crystallized from a different solvent system.

- Liberation of Pure Enantiomers: Dissolve each separated diastereomeric salt in water. Add 6N HCl until the solution is acidic (pH ~2). The chiral resolving agent will remain in the solution as its hydrochloride salt, while the pure enantiomeric mandelic acid will precipitate.
- Final Purification: Collect the precipitated enantiomers by vacuum filtration, wash with cold water, and dry. Confirm the identity and enantiomeric purity via melting point, NMR, and polarimetry. The specific rotation should be equal and opposite for the two enantiomers.

References

- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. [\[Link\]](#)
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Publishing. [\[Link\]](#)
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026).
- Mandelic acid. Wikipedia. [\[Link\]](#)
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). National Institutes of Health (NIH). [\[Link\]](#)
- Vanillylmandelic acid. Grokipedia. [\[Link\]](#)
- Vanillylmandelic acid: Significance and symbolism. (2025). Wisdomlib. [\[Link\]](#)
- Vanillylmandelic acid. Wikipedia. [\[Link\]](#)
- The Science Behind DL-Mandelic Acid: Unveiling Its Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Synthesis of mandelic acid from benzaldehyde. (2012). Chemistry Stack Exchange. [\[Link\]](#)
- Showing metabocard for Vanillylmandelic acid (HMDB0000291). (2005).
- Mandelic acid, p-bromo-. Organic Syntheses Procedure. [\[Link\]](#)
- Process for the preparation of racemic p-hydroxy mandelic acid. (1981).
- Method for preparing p-hydroxymandelic acid. (2009).
- Vanillylmandelic acid – Knowledge and References. Taylor & Francis. [\[Link\]](#)
- Synthesis of Mandelic Acid. (2017). Scribd. [\[Link\]](#)
- 4-Hydroxymandelic acid. Wikipedia. [\[Link\]](#)
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
- The structure of mandelic acid and its hydroxy and methoxy derivatives.
- Mandelic acid – Knowledge and References. Taylor & Francis. [\[Link\]](#)
- 4-Hydroxyphenylglycolic acid. ChemBK. [\[Link\]](#)

- THE PREPARATION AND SOME PROPERTIES OF THE CHLOROMANDELIC ACIDS, THEIR METHYL ESTERS AND AMIDES. (1931). *Journal of the American Chemical Society*.
[\[Link\]](#)
- Resolution method for 2-chloromandelic acid by crystallizing diastereomeric salts. (2012).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mandelic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 11. DE2944295C2 - Process for the preparation of racemic p-hydroxy mandelic acid - Google Patents [patents.google.com]
- 12. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102603518A - Resolution method for 2-chloromandelic acid by crystallizing diastereomeric salts - Google Patents [patents.google.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Mandelic Acid | Origins & Benefits | LGC Standards [lgcstandards.com]

- To cite this document: BenchChem. [history and discovery of substituted mandelic acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039784#history-and-discovery-of-substituted-mandelic-acids\]](https://www.benchchem.com/product/b039784#history-and-discovery-of-substituted-mandelic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com